7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Description
The compound appears to contain a phenylpiperazine moiety . Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring . The suffix ‘-piprazole’ is sometimes used in the names of drugs to indicate they belong to this class .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Phenylpiperazine is a clear, colourless to yellow liquid . It’s insoluble in water and has a melting point of 18.8 °C and a boiling point of 287.2 °C .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Biocidal Properties : Research on related thiazolo[3,2-a]pyrimidine derivatives has shown that these compounds possess excellent biocidal properties against a variety of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, suggesting potential applications in developing new antimicrobial agents (Youssef et al., 2011).
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been studied for their anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications in cancer treatment and inflammation management (Rahmouni et al., 2016).
Nonsteroidal Antiinflammatory Drugs (NSAIDs) : A study on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones showed significant antiinflammatory properties without ulcerogenic activity, suggesting a safer alternative to traditional NSAIDs (Auzzi et al., 1983).
Antimicrobial Agents : Thiazolidinone derivatives, including those linked to phenylpiperazine, have been evaluated for their antimicrobial activity, demonstrating potent effects against various bacterial and fungal strains (Patel et al., 2012).
Novel Synthesis Methods and Chemical Reactivity
Microwave-Assisted Synthesis : A study outlined a one-pot, three-component microwave-assisted synthesis method for thiazolidinone derivatives, showing promise for efficient and rapid production of these compounds with potential antimicrobial applications (El Azab & Abdel-Hafez, 2015).
Synthesis of Heterocycles : Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was used to synthesize related fused heterocyclic systems, exploring the chemical diversity and potential biological activity of these compounds (Youssef et al., 2013).
Properties
IUPAC Name |
7-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-11-18(25)23-16(13-26-19(23)20-14)12-17(24)22-9-7-21(8-10-22)15-5-3-2-4-6-15/h2-6,11,16H,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCTUDJOJORABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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